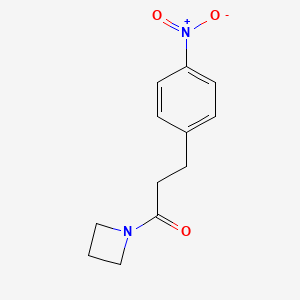
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
- Solvent: Common solvents used are ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the azetidine ring can be oxidized to form different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.
Oxidation: Oxidizing agents such as potassium permanganate, solvents like acetone, elevated temperatures.
Major Products Formed:
Reduction: 1-(Azetidin-1-yl)-3-(4-aminophenyl)propan-1-one.
Substitution: Various substituted azetidine derivatives.
Oxidation: Oxidized azetidine derivatives with different functional groups.
Scientific Research Applications
1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Azetidin-1-yl)-3-phenylpropan-1-one
- 1-(Azetidin-1-yl)-3-(4-methylphenyl)propan-1-one
- 1-(Azetidin-1-yl)-3-(4-chlorophenyl)propan-1-one
Comparison: 1-(Azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This makes it different from other similar compounds that may have different substituents on the phenyl ring
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-1-9-13)7-4-10-2-5-11(6-3-10)14(16)17/h2-3,5-6H,1,4,7-9H2 |
InChI Key |
INZCQRPXEMDGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


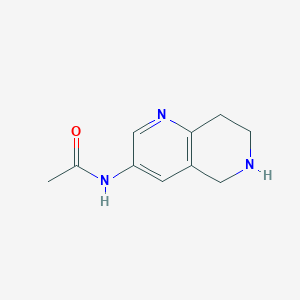
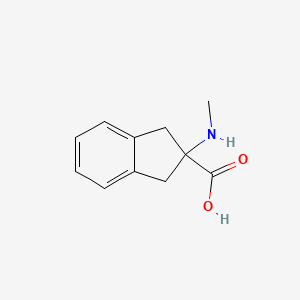
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
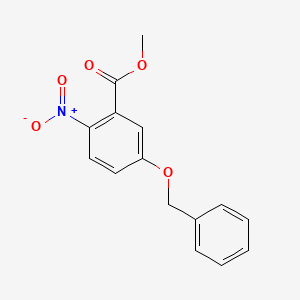
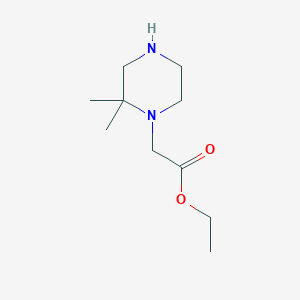
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

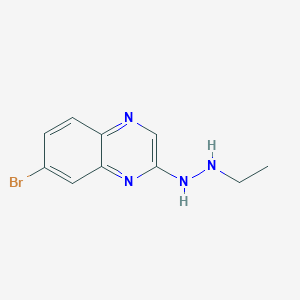
![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)

![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
